4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

Catalog No.
S730437
CAS No.
17193-40-7
M.F
C10H13ClN2O4
M. Wt
260.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

CAS Number

17193-40-7

Product Name

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

IUPAC Name

methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

BTHMRXRBXYHLRA-FVGYRXGTSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Synonyms

17193-40-7;4-Nitro-L-phenylalanineMethylEsterHydrochloride;(S)-methyl2-amino-3-(4-nitrophenyl)propanoatehydrochloride;L-4-Nitrophenylalaninemethylesterhydrochloride;4-Nitro-L-phenylalaninemethylesterHCl;H-Phe(4'-NO2)-OMeHCl;p-Nitrophenylalaninemethylesterhydrochloride;(S)-(+)-4-Nitrophenylalaninemethylesterhydrochloride;methyl4-nitrophenylalaninatehydrochloride;Methyl4-nitro-L-phenylalaninatehydrochloride;(S)-4-NITROPHENYLALANINEMETHYLESTERHYDROCHLORIDE;H-Phe(4-NO2)-OMeCl;KSC496M7L;SCHEMBL240404;H-Phe(4-NO2)-OMe.HCl;658421_ALDRICH;Jsp003511;CTK3J6675;BTHMRXRBXYHLRA-FVGYRXGTSA-N;MolPort-005-932-821;ACT04408;Methyl(2S)-2-amino-3-(4-nitrophenyl)propanoateHydrochloride;ANW-22543;CH-545;MFCD00135754

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄·HCl and a molecular weight of 260.67 g/mol. It is classified as a derivative of phenylalanine, an essential amino acid, and features a nitro group at the para position of the phenyl ring. This compound appears as a white to light yellow powder or crystalline solid and has a melting point of approximately 224 °C. It is soluble in water and is typically stored in a cool, dark place to maintain its stability .

The mechanism of action of NPE-HCl is not yet fully elucidated in scientific research. More studies are needed to understand how it interacts with biological systems [].

As with any research chemical, NPE-HCl should be handled with care following appropriate laboratory safety protocols. Specific hazard information for NPE-HCl is not widely available, but nitroaromatic compounds can generally have various hazards including:

  • Explosiveness under certain conditions []
  • Toxicity upon ingestion or inhalation []

The reactivity of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride primarily involves its functional groups. The nitro group can undergo reduction reactions, leading to the formation of amino derivatives. Additionally, the ester group can participate in hydrolysis reactions, yielding 4-nitro-L-phenylalanine and methanol when treated with water or an acid. These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of peptide derivatives and other pharmaceutical agents .

Research indicates that 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exhibits biological activity that may influence various biochemical pathways. Its derivatives have been studied for their potential roles as inhibitors in enzyme activity, particularly in relation to protein synthesis and metabolic processes. The presence of the nitro group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride:

  • Nitration of L-Phenylalanine: L-Phenylalanine can be nitrated using nitric acid and sulfuric acid to introduce the nitro group at the para position.
  • Esterification: The resulting 4-nitro-L-phenylalanine can then be esterified with methanol in the presence of an acid catalyst to form the methyl ester.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt, enhancing solubility and stability .

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride finds applications primarily in pharmaceutical research and development. It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting specific enzymes or receptors involved in metabolic pathways. Its derivatives may also be explored for their potential therapeutic effects in treating diseases related to amino acid metabolism .

Studies on the interactions of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride with biological systems have shown that it can affect enzyme kinetics and protein interactions. Its nitro group may facilitate binding to active sites on enzymes or receptors, potentially altering their function. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
L-PhenylalanineNo nitro groupEssential amino acid; non-polar side chain
4-Amino-L-phenylalanineAmino group instead of nitroInvolved in protein synthesis
3-Nitro-L-phenylalanineNitro group at meta positionDifferent biological activity
L-TyrosineHydroxyl group instead of nitroPrecursor to neurotransmitters

4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is unique due to its specific structural modifications that enhance its reactivity and potential biological activity compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17193-40-7

Dates

Modify: 2023-08-15

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